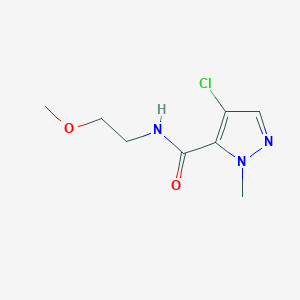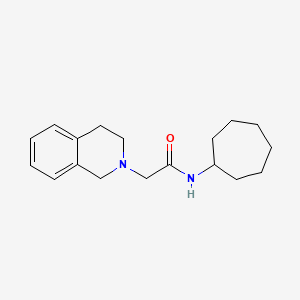![molecular formula C22H17N3O4 B5406496 2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5406496.png)
2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family. It has been the subject of scientific research due to its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce the growth of cancer cells, and inhibit the growth of certain bacteria. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone in lab experiments is its potential pharmaceutical applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the research on 2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone. One possible direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis or rheumatoid arthritis. Another direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Additionally, the synthesis method could be optimized to increase the yield of the compound.
Métodos De Síntesis
The synthesis of 2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone involves the condensation of 2-(5-nitro-2-furyl)acetic acid with 2-phenylethylamine, followed by cyclization with cyanogen bromide. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone has been investigated for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-22-18-8-4-5-9-19(18)23-20(12-10-17-11-13-21(29-17)25(27)28)24(22)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUVGKZCQOXOL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5406435.png)

![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B5406449.png)
![N'-cyclopentyl-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylurea](/img/structure/B5406450.png)
![2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5406458.png)
![3-({[1-(2,3,4-trifluorobenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5406474.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)
![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)

![5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5406522.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5406523.png)
